molecular formula C13H11FN2O2S B2895661 N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide CAS No. 321532-91-6

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide

Cat. No. B2895661
CAS RN: 321532-91-6
M. Wt: 278.3
InChI Key: NDWKZPSRLNGTOA-UHFFFAOYSA-N
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Description

“N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide” is a chemical compound that has been studied for its potential biological activities . It is one of the derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide .


Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride (Substituted; 2a-h) . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The synthesized compounds were subjected to chemical characterization (NMR, FTIR, and elemental analysis) . The detailed characterization data of each derivative is given as: this compound .


Chemical Reactions Analysis

The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal, and a-glucosidase . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .

Scientific Research Applications

Antimicrobial Applications

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide and its derivatives have been explored for their antimicrobial properties. A study highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine, noting their promising antimicrobial analogs. These compounds, including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides, demonstrated significant antimicrobial activity against a range of bacterial strains and fungi, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Rajpara, & Joshi, 2013). Another study synthesized and evaluated 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring for their antimicrobial properties against similar bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Analytical Chemistry

In analytical chemistry, positional isomers of N-(methylthiazol-2-yl)nitrobenzamide, closely related to the subject compound, were studied for their interactions with various metal ions. This research provides insight into the differentiation and detection of such isomers using metal ions like Cu2+, Fe2+, and Fe3+ (Phukan, Goswami, & Baruah, 2015).

Anticancer Applications

Research also extends to the potential anticancer applications of this compound derivatives. A series of novel 2-amino-4-phenylthiazole derivatives containing amide moiety, designed based on the structural features of sorafenib, showed remarkable antitumor effects against human colon cancer and lung epithelial cells. This indicates the potential of these compounds in therapeutic interventions for cancer (Zhang et al., 2017).

Future Directions

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that “N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide” and its derivatives have potential for future research and development in the field of medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide has been found to interact with various biomolecules. It has shown significant antioxidant properties, with compound 3h (a derivative of this compound) exhibiting the highest antioxidant activity . It has also demonstrated antibacterial and antifungal activities .

Cellular Effects

Its derivatives have shown significant inhibitory effects on bacterial and fungal growth , suggesting that it may influence cell function and cellular metabolism.

Molecular Mechanism

Its derivatives have shown to inhibit α-glucosidase activity , suggesting that it may exert its effects through enzyme inhibition.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWKZPSRLNGTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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